molecular formula C14H11N3O3 B15083039 Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide

Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide

Cat. No.: B15083039
M. Wt: 269.25 g/mol
InChI Key: GRDUOCQGQPFYBD-FRKPEAEDSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzodioxole ring and a nicotinohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide can be synthesized through the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and nicotinohydrazide. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly, leading to mitotic blockade and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide is unique due to its benzodioxole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H11N3O3/c18-14(11-2-1-5-15-8-11)17-16-7-10-3-4-12-13(6-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-7+

InChI Key

GRDUOCQGQPFYBD-FRKPEAEDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CN=CC=C3

solubility

20 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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